molecular formula C12H11NO4 B2428260 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 893732-02-0

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No. B2428260
M. Wt: 233.223
InChI Key: JCEKBEKYTOLNIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Scientific Research Applications

Indole Synthesis and Applications

Indole Synthesis Framework Indole compounds, including 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid, are significant in organic chemistry. Taber and Tirunahari (2011) provided a comprehensive classification of indole syntheses. They categorized the synthesis methods into nine types based on the bond formation in the indole ring, emphasizing the strategic approaches and historical evolution of indole synthesis. This review also detailed the name reactions associated with indole synthesis, such as Fischer, Bartoli, and Madelung syntheses, underscoring the diversity and complexity of constructing the indole nucleus (Taber & Tirunahari, 2011).

Carboxylic Acid Derivatives and Applications

Levulinic Acid in Drug Synthesis Zhang et al. (2021) discussed the versatile applications of levulinic acid (LEV) and its derivatives in drug synthesis. They highlighted its role in synthesizing various chemicals, notably its utilization in cancer treatment and medical materials. The flexibility of LEV, due to its carbonyl and carboxyl functional groups, allows it to serve as a raw material for drug synthesis, create pharmaceutical intermediates, and modify chemical reagents. This reveals the potential of carboxylic acid derivatives like 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid in pharmaceutical applications (Zhang et al., 2021).

Biocatalyst Inhibition by Carboxylic Acids Jarboe et al. (2013) explored the inhibitory effects of carboxylic acids on microbial biocatalysts like Escherichia coli and Saccharomyces cerevisiae, used in fermentative production. The review outlined the impact of carboxylic acids on cell membrane integrity, internal pH, and metabolic processes. Understanding these inhibitory mechanisms is crucial for engineering robust microbial strains for industrial applications, potentially affecting the usage of carboxylic acid derivatives in biotechnological processes (Jarboe et al., 2013).

properties

IUPAC Name

3-formyl-6-methoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-10-5-7(17-2)3-4-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEKBEKYTOLNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

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